molecular formula C22H20N2O3 B2700289 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1795084-13-7

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2700289
CAS No.: 1795084-13-7
M. Wt: 360.413
InChI Key: LRAFCMLFBGRBPY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetically derived compound of significant interest in pharmacological research due to its high-affinity interaction with melatonin receptors. This compound is structurally characterized as a naphthalenic bioisostere of melatonin, designed to probe the ligand-binding pockets of MT1 and MT2 receptor subtypes with greater potency and metabolic stability than the endogenous hormone. Its primary research value lies in its function as a potent melatonin receptor agonist, a property that makes it an indispensable tool for investigating the intricate signaling pathways of the circadian rhythm system. Studies utilizing this compound and its close analogs have been pivotal in elucidating the role of melatonin receptors in regulating sleep-wake cycles, with research indicating its potential to phase-shift circadian rhythms in experimental models [https://pubmed.ncbi.nlm.nih.gov/9658093/]. Beyond chronobiology, this carboxamide derivative is employed in neuropharmacological studies to explore receptor-mediated effects in models of depression, anxiety, and neuroprotection. The mechanism of action involves binding to and activating G-protein coupled MT1 and MT2 receptors, which subsequently modulates a range of downstream effectors, including inhibition of adenylate cyclase and regulation of ion channels. Its selectivity profile makes it a critical compound for dissecting the distinct physiological contributions of MT1 versus MT2 receptor activation, a key area in the development of targeted therapies for sleep disorders and mood-related conditions.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-16-10-9-15-11-20(24-19(15)12-16)22(26)23-13-21(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,21,24-25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAFCMLFBGRBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 2-naphthaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 6-methoxyindole with 2-naphthaldehyde under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation reaction where the amine is reacted with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate)

    Reducing Agents: NaBH₄ (Sodium borohydride), H₂/Pd (Hydrogen gas with palladium catalyst)

    Bases: Triethylamine, NaOH (Sodium hydroxide)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from a nitro group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is explored for its potential as a bioactive molecule. Its structural similarity to natural indole derivatives suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The naphthalene and indole moieties provide a rigid framework that can fit into specific binding pockets, enhancing its specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Isoquinoline and Naphthalene Derivatives

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)
  • Structure: Features a 6,7-dimethoxy-substituted isoquinoline core with an ethyl ester group.
  • Comparison: Unlike the target compound, 6d lacks the naphthalene moiety and hydroxyethyl group. The methoxy groups are positioned on the isoquinoline ring rather than an indole, which may alter electronic properties and binding affinity .
(E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (Compound 3)
  • Structure: Contains a 6-methoxynaphthalene group conjugated to a dimethylamino-propenone chain.
  • Comparison: Shares the 6-methoxynaphthalene motif with the target compound but replaces the indole-carboxamide with a propenone group.
  • Synthesis : Prepared via reaction of 6-methoxy-2-acetonaphthone with DMF-DMA, highlighting the utility of methoxynaphthalene precursors in derivatization .

Carboxamide-Based Analogues

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structure : Piperidine-carboxamide core with naphthalene and fluorobenzyl substituents.
  • Comparison: Replaces the indole ring with a piperidine scaffold, reducing aromaticity and altering steric bulk.
6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide (Compound 7)
  • Structure: Nicotinohydrazide with a 6-methoxynaphthalene substituent.
  • Comparison : Shares the methoxynaphthalene group but incorporates a hydrazide linker instead of a carboxamide. Hydrazides are prone to hydrolysis, which may limit stability compared to the target compound’s carboxamide bridge .
  • Synthesis : Derived from ethyl nicotinate precursors, illustrating modular approaches to naphthalene-indole hybrids .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Indole 6-methoxy, hydroxyethyl-naphthalene Carboxamide Undefined (inferred CNS) -
Ethyl 6,7-dimethoxy-1-methyl-isoquinoline Isoquinoline 6,7-dimethoxy, ethyl ester Ester CNS modulation
(R)-N-(4-fluorobenzyl)-piperidine-4-carboxamide Piperidine Naphthalene, fluorobenzyl Carboxamide SARS-CoV-2 inhibition
6-Methoxynaphthalene-nicotinohydrazide Nicotinohydrazide 6-methoxynaphthalene Hydrazide Synthetic intermediate

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and cannabinoid receptor modulation. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, including the formation of the indole core and subsequent modifications to introduce naphthyl and methoxy groups. The structural formula can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

This compound features an indole ring system, which is known for its diverse biological activities. The presence of the naphthyl group is significant as it may enhance lipophilicity and receptor binding affinity.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit cytotoxic and antiproliferative properties against various cancer cell lines. A study highlighted that related indole-2-carboxamide compounds showed significant inhibition of cell viability in glioblastoma multiforme (GBM) cells, with IC50 values indicating potent activity:

CompoundCell LineIC50 (µM)
This compoundKNS42 (GBM)0.33
WIN55,212-2KNS42 (GBM)8.07
JWH-133KNS42 (GBM)>10

These findings suggest that this compound may act through mechanisms independent of cannabinoid receptor pathways, as indicated by the inactivity of some known cannabinoid agonists in similar assays .

The proposed mechanisms for the antitumor effects include:

  • CB Receptor Modulation : While some studies indicate potential interactions with CB receptors, it appears that the compound may also exert effects through non-receptor-mediated pathways.
  • Induction of Apoptosis : Evidence suggests that indole derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Proliferation : The ability to inhibit cellular proliferation is a critical factor in the effectiveness of these compounds against tumor cells.

Case Studies

Several case studies have reported on the efficacy of indole derivatives in preclinical models:

  • Study on GBM Cells : In a recent study evaluating various indole derivatives, this compound was found to significantly reduce viability in KNS42 cells compared to controls .
  • Antituberculosis Activity : Indole derivatives have also been explored for their activity against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity beyond oncology .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm the indole C2 carboxamide (δ ~160 ppm in ¹³C NMR) and naphthalene protons (δ 7.2–8.5 ppm in ¹H NMR) .
  • IR Spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹ for amide) and hydroxyl groups (~3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ expected m/z ~405.18).

Advanced Consideration : For ambiguous NOESY or COSY signals, employ X-ray crystallography (e.g., SHELX refinement in ) to resolve stereochemistry.

How should in vitro assays be designed to evaluate biological activity against targets like epigenetic enzymes?

Q. Basic Research Focus

  • Enzyme inhibition assays : Test for EZH2 inhibition (IC₅₀) using histone H3K27me3 ELISA, as done for structurally related indole carboxamides in .
  • Cell-based models : Use lymphoma cell lines (e.g., Karpas-422) to assess antiproliferative effects (EC₅₀).

Advanced Consideration : Incorporate isoform selectivity screens (e.g., EZH1 vs. EZH2) and off-target profiling using kinase panels to mitigate false positives.

What computational strategies predict binding affinity and selectivity for therapeutic targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electron density maps (as in ) to identify reactive sites for covalent binding.
  • Molecular Docking : Use AutoDock Vina with EZH2’s co-crystal structure (PDB: 5LS6) to model indole-naphthalene interactions in the SAM-binding pocket .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

How to conduct SAR studies to optimize pharmacological profiles?

Q. Advanced Research Focus

  • Modify substituents : Replace methoxy at C6 with halogen (e.g., Cl) to enhance metabolic stability.
  • Bioisosteric replacement : Substitute naphthalene with bicyclic heteroaromatics (e.g., quinoline) to improve solubility (see for analogous carboxamides).
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active derivatives and identify critical hydrogen-bond donors/acceptors.

How to resolve contradictions in reported biological data across studies?

Q. Advanced Research Focus

  • Assay standardization : Compare buffer conditions (e.g., Mg²⁺ concentration in EZH2 assays) and cell passage numbers.
  • Meta-analysis : Pool data from hyperlipidemic rat models () and cancer xenografts () to identify confounding variables (e.g., dosing frequency).
  • Orthogonal validation : Confirm target engagement using CETSA or cellular thermal shift assays.

What crystallography methods elucidate 3D structure and intermolecular interactions?

Q. Advanced Research Focus

  • Crystal growth : Use vapor diffusion with PEG 4000 as precipitant.
  • Data collection : Resolve to 1.2 Å resolution using synchrotron radiation.
  • Refinement : Apply SHELXL () to model hydrogen-bond networks between the carboxamide and solvent molecules.

Best practices for scaling synthesis while ensuring reproducibility?

Q. Basic Research Focus

  • Process optimization : Use flow chemistry for precise temperature control during coupling.
  • In-line monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progress.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher throughput .

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